molecular formula C15H13N3O2 B2401288 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 950380-06-0

2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2401288
CAS No.: 950380-06-0
M. Wt: 267.288
InChI Key: RXPLGWNLJQAGII-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d]isoxazole moiety linked to a pyridin-2-ylmethyl group via an acetamide linkage, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]isoxazole: This can be achieved through the cyclization of o-nitrophenylacetonitrile with hydroxylamine under acidic conditions.

    Acetamide Formation: The benzo[d]isoxazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.

    Pyridin-2-ylmethyl Substitution: Finally, the acetamide derivative undergoes nucleophilic substitution with pyridin-2-ylmethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(benzo[d]isoxazol-3-yl)-N-(quinolin-2-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide exhibits unique properties due to the specific positioning of the pyridinyl group. This positioning can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable candidate for targeted research and development.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15(17-10-11-5-3-4-8-16-11)9-13-12-6-1-2-7-14(12)20-18-13/h1-8H,9-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPLGWNLJQAGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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